
3,3'-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bispropiononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bispropiononitrile typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-chloro-4-nitroaniline using nitrous acid.
Coupling Reaction: The diazonium salt formed is then coupled with 3-methylphenylamine to form the azo compound.
Condensation: The resulting azo compound undergoes condensation with N,N-dicyanoethylbenzeneamine to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Controlled Temperature and pH: Maintaining specific temperature and pH levels to optimize the reaction rate and product stability.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bispropiononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Commonly used reducing agents include sodium dithionite and zinc dust.
Substitution Reagents: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: Amines formed by the cleavage of the azo bond.
Substitution Products: Compounds with substituted groups at the chloro or nitro positions.
Wissenschaftliche Forschungsanwendungen
3,3’-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bispropiononitrile has several applications in scientific research:
Chemistry: Used as a dye in various chemical processes and as a marker in analytical chemistry.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile and plastic industries for dyeing purposes.
Wirkmechanismus
The mechanism of action of 3,3’-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bispropiononitrile involves its interaction with molecular targets through its azo and nitrile groups. These interactions can lead to:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Interference with Cellular Processes: By binding to specific cellular components, it can interfere with various cellular processes, leading to its use in biological staining and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disperse Orange 3: Another azo dye with similar applications but different chemical structure.
Disperse Red 1: A related compound used in the dye industry with distinct color properties.
Disperse Yellow 3: Another azo dye with similar uses but different chromophore groups.
Uniqueness
3,3’-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bispropiononitrile is unique due to its specific chemical structure, which imparts distinct color properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
4297-28-3 |
|---|---|
Molekularformel |
C19H17ClN6O2 |
Molekulargewicht |
396.8 g/mol |
IUPAC-Name |
3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)-3-methylanilino]propanenitrile |
InChI |
InChI=1S/C19H17ClN6O2/c1-14-12-15(25(10-2-8-21)11-3-9-22)4-6-18(14)23-24-19-7-5-16(26(27)28)13-17(19)20/h4-7,12-13H,2-3,10-11H2,1H3 |
InChI-Schlüssel |
PEXQZCKTQRCCHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N(CCC#N)CCC#N)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


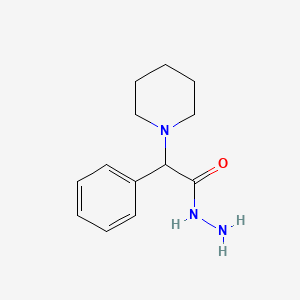
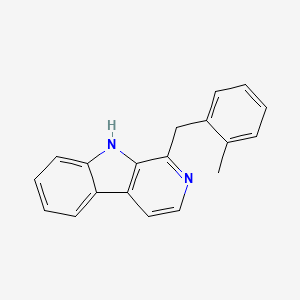
![2-(Bromomethyl)-4-chlorofuro[3,2-C]pyridine](/img/structure/B14163842.png)
![But-2-enedioic acid;10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile](/img/structure/B14163849.png)
![(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one](/img/structure/B14163853.png)
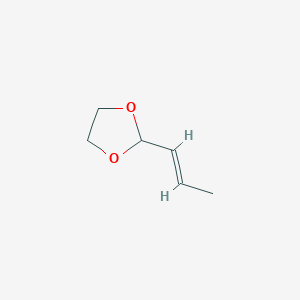
![5,6,7-Trifluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B14163867.png)
![(4-bromophenyl)[3-(diethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl]methanone](/img/structure/B14163870.png)
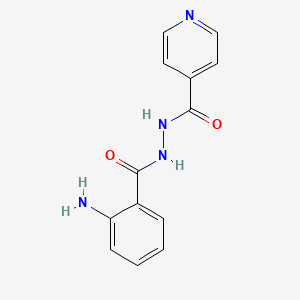
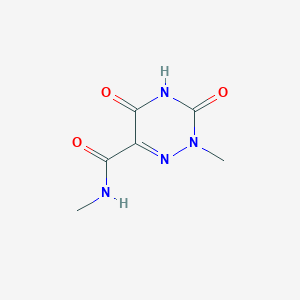
![1,3-dimethylspiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione](/img/structure/B14163887.png)
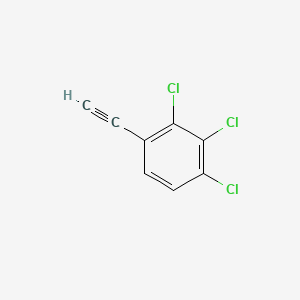
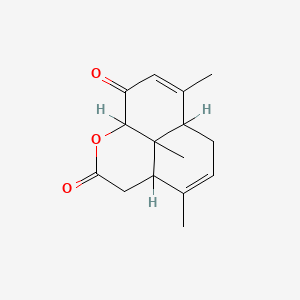
![2-Phenyl-1-[4-(9-phenyl-9H-fluoren-9-YL)phenyl]-1H-indole](/img/structure/B14163896.png)
